molecular formula C11H12ClNO2 B13248122 5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one

5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B13248122
M. Wt: 225.67 g/mol
InChI Key: KXZYJNQMKZXQHW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a chloromethyl group attached to the oxazolidinone ring, which is further substituted with a 3-methylphenyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(3-methylphenyl)-1,3-oxazolidin-2-one with chloromethylating agents. One common method is the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted oxazolidinones with various functional groups.

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Reduced oxazolidinone derivatives or ring-opened products.

Scientific Research Applications

5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of novel antibacterial agents, particularly targeting resistant bacterial strains.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of antibacterial activity, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby inhibiting bacterial growth. The chloromethyl group may enhance the binding affinity or specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced side effects.

    Cycloserine: An antibiotic with a different mechanism but similar structural features.

Uniqueness

5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one is unique due to the presence of the chloromethyl group, which can be further functionalized to create a variety of derivatives. This structural feature allows for the exploration of new chemical space and the development of compounds with potentially improved biological activity and selectivity.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

5-(chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H12ClNO2/c1-8-3-2-4-9(5-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7H2,1H3

InChI Key

KXZYJNQMKZXQHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CCl

Origin of Product

United States

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